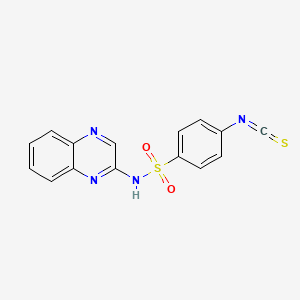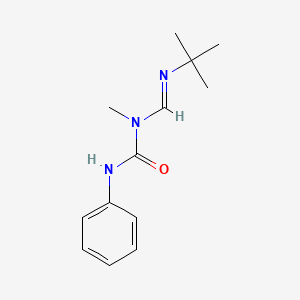
1,2-Benzenedicarbonitrile, 3-amino-6-fluoro-4,5-bis(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Benzenedicarbonitrile, 3-amino-6-fluoro-4,5-bis(trifluoromethyl)- is a chemical compound with the molecular formula C10H2F7N3 It is known for its unique structure, which includes both amino and fluoro groups, as well as trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarbonitrile, 3-amino-6-fluoro-4,5-bis(trifluoromethyl)- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Benzenedicarbonitrile, 3-amino-6-fluoro-4,5-bis(trifluoromethyl)- can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may yield products with increased hydrogen content.
Wissenschaftliche Forschungsanwendungen
1,2-Benzenedicarbonitrile, 3-amino-6-fluoro-4,5-bis(trifluoromethyl)- has several applications in scientific research:
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of materials with specific chemical properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 1,2-Benzenedicarbonitrile, 3-amino-6-fluoro-4,5-bis(trifluoromethyl)- exerts its effects involves its interaction with molecular targets through its functional groups. The amino and fluoro groups, along with the trifluoromethyl groups, can participate in various chemical reactions, influencing the compound’s reactivity and stability. The specific pathways involved depend on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Benzenedicarbonitrile: A simpler compound without the amino, fluoro, and trifluoromethyl groups.
Benzene, 1,2,4,5-tetramethyl-3,6-bis(trifluoromethyl)-: Another compound with trifluoromethyl groups but different substitution patterns.
Eigenschaften
CAS-Nummer |
757202-10-1 |
|---|---|
Molekularformel |
C10H2F7N3 |
Molekulargewicht |
297.13 g/mol |
IUPAC-Name |
3-amino-6-fluoro-4,5-bis(trifluoromethyl)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C10H2F7N3/c11-7-3(1-18)4(2-19)8(20)6(10(15,16)17)5(7)9(12,13)14/h20H2 |
InChI-Schlüssel |
GGFLQKFUAHQMLI-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)C1=C(C(=C(C(=C1N)C(F)(F)F)C(F)(F)F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(2R)-Heptan-2-yl]oxy}phenyl 4-[(hex-5-en-1-yl)oxy]benzoate](/img/structure/B12539326.png)


![Phenol, 2-[(2-methyl-1-phenylpropyl)amino]-](/img/structure/B12539349.png)

![Triethyl[(4-methylbenzene-1-sulfonyl)oxy]stannane](/img/structure/B12539358.png)
![1-Bromo-4-[2-(4-tert-butylphenyl)ethenyl]benzene](/img/structure/B12539372.png)
![Benzeneacetamide, 4-chloro-N-[1-[[(cyanoamino)[(2-methyl-3-pyridinyl)imino]methyl]amino]-2,2-dimethylpropyl]-](/img/structure/B12539374.png)

![Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2-methyl-2-phenyl-](/img/structure/B12539385.png)
![4-[5-{4-[(Pentan-2-yl)oxy]phenyl}pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12539393.png)


![Ethyl {5-[(acridin-9-yl)amino]-2-methylphenyl}carbamate](/img/structure/B12539418.png)
